molecular formula C22H23F2N3O2S B607234 Dynarrestin

Dynarrestin

Cat. No.: B607234
M. Wt: 431.5 g/mol
InChI Key: UZNNDDDSGCMQOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Properties

IUPAC Name

ethyl 4-[4-(diethylamino)phenyl]-2-(2,4-difluoroanilino)-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23F2N3O2S/c1-4-27(5-2)16-10-7-14(8-11-16)19-20(21(28)29-6-3)30-22(26-19)25-18-12-9-15(23)13-17(18)24/h7-13H,4-6H2,1-3H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZNNDDDSGCMQOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C2=C(SC(=N2)NC3=C(C=C(C=C3)F)F)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23F2N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What makes Dynarrestin unique compared to other dynein inhibitors?

A1: Unlike other dynein inhibitors like Ciliobrevins, this compound inhibits Smoothened trafficking without blocking ciliogenesis. [] This unique characteristic allows researchers to investigate specific dynein functions without interfering with ciliogenesis, a crucial process for various cellular functions.

Q2: How does this compound impact the Hedgehog (Hh) signaling pathway?

A2: this compound potently blocks the Hh signaling pathway by inhibiting cytoplasmic dynein. [] It acts downstream of both Smoothened (Smo) and SUFU, key components of the Hh pathway. This is significant because this compound can suppress Hh signaling even in the presence of Smo agonists or when SUFU is knocked down, offering a potential advantage over existing Smo inhibitors. []

Q3: Beyond Hh signaling, what other cellular processes are affected by this compound?

A3: this compound's inhibition of cytoplasmic dynein also affects other cellular events. Research shows that it interferes with endosome movement, proper mitotic spindle orientation, and dynein-based microtubule translocation in vitro. [] This highlights the compound's potential as a valuable tool for studying various dynein-dependent processes.

Q4: Has this compound been used to study specific protein interactions?

A4: Yes, this compound has been used to investigate the interactome of Protein Tyrosine Phosphatase Interacting Protein 51 (PTPIP51) in Her2-amplified breast cancer cells. [] Studies showed that this compound treatment led to increased phosphorylation of PTPIP51 at tyrosine 176 and affected its interactions with various proteins, including c-Src, PTP1B, 14-3-3β, and Raf1. [] This resulted in changes in MAPK and Akt signaling pathways, crucial for tumor growth. []

Q5: Are there any potential applications of this compound in studying neuronal diseases?

A5: Research suggests that this compound could be used to quantify the damage to axonal transport caused by neuronal diseases like Alzheimer's, Parkinson's, and Huntington's diseases. [] By measuring the number of force-producing units involved in synaptic cargo transport, researchers can assess the impact of this compound on both anterograde and retrograde transport, potentially offering insights into the progression of these diseases. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.